

Technical Guide: 7-Chloro-1,2,3,4-tetrahydroquinolin-4-one HCl

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Compound of Interest

Compound Name: 7-Chloro-2,3-dihydroquinolin-4(1H)-one HCl
Cat. No.: B8132700

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Common Names: 7-Chloro-4-chromanone (nitrogen analog), 7-Chloro-2,3-dihydro-4(1H)-quinolinone.[1] CAS (Base): 21617-15-2 | CAS (HCl): Not assigned (generated in situ).[1]

Executive Summary

7-chloro-1,2,3,4-tetrahydroquinolin-4-one is a privileged bicyclic scaffold used primarily as a precursor for 4,7-dichloroquinoline (the key intermediate for Chloroquine and Amodiaquine) and novel indolo[3,2-c]quinoline anticancer agents.[1] While often handled as the free base due to the hygroscopic and unstable nature of the hydrochloride salt, the protonated form is essential for acid-catalyzed functionalizations, particularly Fischer indolization and reductive aminations.[1]

Researchers must distinguish this compound from its isomer, 7-chloro-1,2,3,4-tetrahydroisoquinoline (CAS 73075-45-3), which possesses a different nitrogen topology and pharmacological profile.[1]

Physicochemical Profile

The hydrochloride salt is typically generated in situ or isolated as a red, hygroscopic solid that requires immediate use or storage under inert atmosphere.[1] The free base is a low-melting solid.[1]

Property	Specification	Notes
Molecular Formula	C ₉ H ₈ ClNO (Base) / C ₉ H ₉ Cl ₂ NO (HCl)	HCl adds 36.46 Da to mass.[1]
Molecular Weight	181.62 g/mol (Base) / 218.08 g/mol (HCl)	
Appearance	Pale yellow solid (Base); Red/Orange solid (HCl)	HCl salt often discolors due to oxidation/decomposition.[1]
Melting Point	45–48 °C (Base)	HCl salt decomposes without a sharp MP.[1]
Boiling Point	139–146 °C at 8 mmHg (Base)	High vacuum required for distillation.[1]
Solubility	Soluble in DCM, CHCl ₃ , MeOH.[1]	HCl salt is water-soluble but hydrolyzes slowly.[1]
pKa	~2.5 (Conjugate acid of amine)	Weakly basic nitrogen due to aniline character.[1]

Synthetic Pathways & Protocols

The synthesis of this core relies on the cyclization of 3-(3-chlorophenylamino)propanoic acid. A critical challenge is regioselectivity: cyclization can occur para to the chlorine (yielding the desired 7-chloro isomer) or ortho (yielding the 5-chloro isomer).[1]

Method A: The Polyphosphoric Acid (PPA) Cyclization (Standard)

This method is robust but yields a mixture of isomers (approx. 70:30 favoring 7-chloro) which must be separated.[1]

Step 1: Michael Addition

- Reagents: 3-Chloroaniline (1.0 eq), Acrylic Acid (1.1 eq), Toluene.[1]
- Protocol: Reflux 3-chloroaniline and acrylic acid in toluene with a catalytic amount of hydroquinone (polymerization inhibitor) for 4–6 hours.
- Workup: Cool, extract with weak base (NaHCO_3), acidify aqueous layer to precipitate 3-(3-chlorophenylamino)propanoic acid.

Step 2: Cyclization

- Reagents: 3-(3-chlorophenylamino)propanoic acid, Polyphosphoric Acid (PPA).[1]
- Protocol: Heat the acid precursor in PPA at 100–120 °C for 2 hours.
- Quench: Pour onto crushed ice/ammonia.
- Purification: The 7-chloro isomer is less soluble in certain solvent systems (e.g., hexane/ether) and can often be crystallized, while the 5-chloro isomer remains in the mother liquor.[1]

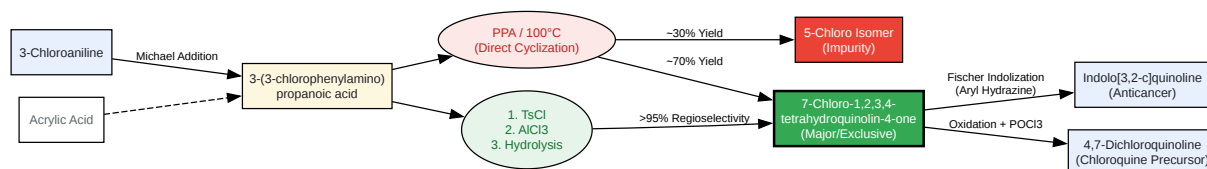
Method B: The N-Tosyl Regioselective Route (High Purity)

To avoid the 5-chloro impurity, the nitrogen is protected with a tosyl group, sterically hindering the ortho position and forcing cyclization to the para position (7-chloro).

- Protection: React Michael adduct with p-TsCl/Pyridine.
- Cyclization: Friedel-Crafts cyclization of the N-Tosyl acid chloride (using AlCl_3 or SnCl_4).[1]
- Deprotection: Hydrolysis of the tosyl group yields exclusively 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.[1]

Visualization: Synthesis & Derivatization Logic[1]

The following diagram illustrates the synthetic flow and the critical divergence point for isomer generation.



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Caption: Synthetic pathways distinguishing between non-selective PPA cyclization and regiospecific N-Tosyl strategies.

Applications in Drug Discovery[1]

A. Antimalarial Synthesis (4-Aminoquinolines)

While 4,7-dichloroquinoline is commercially available, the 7-chloro-4-one scaffold allows for the introduction of isotopes (e.g., ^{13}C or ^{15}N) or specific side chains before aromatization.[1]

- Protocol: The ketone is reduced and dehydrated (or oxidized) to the quinoline, then chlorinated at C4 using POCl_3 .

B. Indolo[3,2-c]quinolines (Anticancer)

The C4 ketone is a perfect electrophile for Fischer Indole Synthesis.[1]

- Reaction: Condensation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one with aryl hydrazines in ethanolic HCl.
- Mechanism: Hydrazone formation

[3,3]-Sigmatropic rearrangement

Ammonia loss

Indolization.[1]

- Utility: These tricyclic systems intercalate DNA and inhibit Topoisomerase II, showing potency against drug-resistant malaria and leukemia cell lines.[1]

Handling & Safety Data

- Stability: The HCl salt is prone to dehydrohalogenation and oxidation.[1] It should be stored at -20°C under argon.[1] The free base is stable at room temperature but light-sensitive.[1]
- Hazards:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Incompatibility: Strong oxidizing agents.[1] Reacts violently with electrophiles if the nitrogen is unprotected.[1]

References

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Sources

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